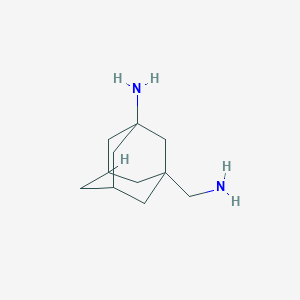

3-(Aminomethyl)adamantan-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(Aminomethyl)adamantan-1-amine” is a derivative of adamantane, which is a type of compound that has a cage-like structure . It is used in the pharmaceutical industry as an antiviral and an antiparkinsonian drug .

Synthesis Analysis

The synthesis of “this compound” involves several steps. One method involves adding amantadine or a salt thereof to sulfuric acid at 10-30°C and adding a mixed acid to perform a nitration reaction . Another method involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues .Molecular Structure Analysis

The molecular formula of “this compound” is C10H17NO . It has a complex structure with a cage-like framework, which is characteristic of adamantane derivatives .Chemical Reactions Analysis

The chemical reactions involving “this compound” are complex and depend on the specific conditions and reactants used. For example, one study discusses the Chan–Lam N-Arylation of Adamantane-Containing Amines . Another study discusses the synthesis of 1,2-disubstituted adamantane derivatives by the construction of the tricyclic framework .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a melting point of 274-276°C . It is a solid at room temperature .Safety and Hazards

Future Directions

Future research on “3-(Aminomethyl)adamantan-1-amine” and its derivatives could focus on the development of new synthesis methods, the investigation of their chemical and catalytic transformations, and their potential applications in various fields . For example, they could be used as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

properties

IUPAC Name |

3-(aminomethyl)adamantan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2/c12-7-10-2-8-1-9(3-10)5-11(13,4-8)6-10/h8-9H,1-7,12-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVYOMBTOSDEKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3(CC1CC(C2)(C3)N)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B398193.png)

![1-(Benzylsulfonyl)-4-{3-[(4-chlorobenzyl)amino]-4-nitrophenyl}piperazine](/img/structure/B398194.png)

![1-{3-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398197.png)

![5-Nitro-8-[4-(2-naphthylsulfonyl)-1-piperazinyl]quinoline](/img/structure/B398200.png)

![1-{3-{[1-(1-Adamantyl)ethyl]amino}-4-nitrophenyl}-4-(2-naphthylsulfonyl)piperazine](/img/structure/B398201.png)

![1-(2-Chlorobenzoyl)-4-{4-nitro-3-[(2-phenylethyl)amino]phenyl}piperazine](/img/structure/B398203.png)

![N-acetyl-N-[4-nitro-2-methyl-5-(4-morpholinyl)phenyl]acetamide](/img/structure/B398206.png)

![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B398210.png)

![1-(1-Adamantyl)-3-[(4-chlorobenzoyl)amino]urea](/img/structure/B398213.png)

![N-1-adamantyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B398214.png)

![Methyl 4-chloro-3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}benzoate](/img/structure/B398215.png)

![1-{3-[(4-Chlorobenzyl)amino]-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine](/img/structure/B398216.png)